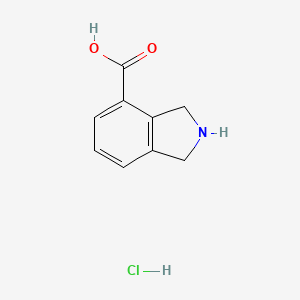

2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride

CAS No.: 1965309-40-3

Cat. No.: VC3106778

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965309-40-3 |

|---|---|

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | 2,3-dihydro-1H-isoindole-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-1-2-6-4-10-5-8(6)7;/h1-3,10H,4-5H2,(H,11,12);1H |

| Standard InChI Key | WPTYORQMGZIYAC-UHFFFAOYSA-N |

| SMILES | C1C2=C(CN1)C(=CC=C2)C(=O)O.Cl |

| Canonical SMILES | C1C2=C(CN1)C(=CC=C2)C(=O)O.Cl |

Introduction

Physical and Chemical Properties

2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride possesses distinct physicochemical properties that are relevant to its handling, storage, and applications in various chemical processes.

Structural and Molecular Information

The molecular formula of the compound is C9H10ClNO2, with a calculated molecular weight of 199.63 g/mol . The structure consists of a benzene ring fused with a saturated five-membered ring containing a nitrogen atom. A carboxylic acid group is attached at the 4-position of the isoindole ring system, and the molecule exists as a hydrochloride salt.

Chemical Properties

As a hydrochloride salt, this compound is expected to have enhanced water solubility compared to its free base form. The carboxylic acid functional group contributes to its acidic properties, while the secondary amine in the isoindole ring contributes to its basic characteristics, making it an amphoteric compound.

The following table summarizes the key physicochemical properties of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1965309-40-3 | |

| Molecular Formula | C9H10ClNO2 | |

| Molecular Weight | 199.63 g/mol | |

| Physical Appearance | Grey Solid | |

| Standard Purity | ≥97% | |

| InChIKey | WPTYORQMGZIYAC-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride typically involves multiple steps to construct the isoindole ring system and introduce the carboxylic acid functionality at the 4-position.

Applications and Significance

The applications of 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride span various fields, with particular emphasis on pharmaceutical research and organic synthesis.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). MolCore specifically highlights its role in delivering critical API intermediates for global pharmaceutical industries .

Related Compounds and Structural Analogs

Understanding the relationships between 2,3-Dihydro-1H-isoindole-4-carboxylic acid hydrochloride and structurally similar compounds provides insight into its position within the broader landscape of heterocyclic chemistry.

Isomeric Compounds

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS: 96016-96-5) is an isomeric compound where the carboxylic acid group is positioned at the 1-position instead of the 4-position . This positional isomer has its own distinct chemical properties and potential applications.

Functionalized Derivatives

Several functionalized derivatives of the isoindole scaffold have been studied:

-

3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides: These compounds have been identified as potent and selective PARP-1 inhibitors with respect to PARP-2, indicating potential utility in treating cancer, cardiovascular diseases, and nervous system conditions .

-

1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid: This compound represents a more oxidized derivative with two carbonyl groups in the five-membered ring .

The following table compares key structural analogs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume